REACTION_CXSMILES
|
[OH-].[Na+].C([O:5][C:6]([C:8]1[NH:9][CH:10]=[C:11]2[C:16]=1[CH2:15][CH2:14][CH2:13][CH2:12]2)=[O:7])C>CO>[C:8]1([C:6]([OH:7])=[O:5])[NH:9][CH:10]=[C:11]2[C:16]=1[CH2:15][CH2:14][CH2:13][CH2:12]2 |f:0.1|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was then heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 20 minutes
|
Duration
|
20 min
|
Name
|
|
Type
|
product
|
Smiles
|
C=1(NC=C2CCCCC12)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |